molecular formula C10H13NOS2 B11980320 Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]- CAS No. 87956-84-1

Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]-

Cat. No.: B11980320
CAS No.: 87956-84-1
M. Wt: 227.4 g/mol
InChI Key: BVTITDLRACYMAW-UHFFFAOYSA-N
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Description

Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]- is a thioamide derivative characterized by a phenyl ring substituted with methoxy (–OCH₃) at the 3-position and methylthio (–SCH₃) at the 4-position, linked to an ethanethioamide (–C(S)NH₂) group. Thioamides, distinguished by their C=S moiety, exhibit unique electronic and steric properties compared to amides (C=O), influencing their solubility, reactivity, and biological interactions.

Properties

CAS No.

87956-84-1

Molecular Formula

C10H13NOS2

Molecular Weight

227.4 g/mol

IUPAC Name

N-(3-methoxy-4-methylsulfanylphenyl)ethanethioamide

InChI

InChI=1S/C10H13NOS2/c1-7(13)11-8-4-5-10(14-3)9(6-8)12-2/h4-6H,1-3H3,(H,11,13)

InChI Key

BVTITDLRACYMAW-UHFFFAOYSA-N

Canonical SMILES

CC(=S)NC1=CC(=C(C=C1)SC)OC

Origin of Product

United States

Preparation Methods

Synthesis of 3-Methoxy-4-(Methylthio)Aniline

The precursor is synthesized by introducing methylthio and methoxy groups to a nitrobenzene derivative. Nitrobenzene is first subjected to methoxylation at the para position using sodium methoxide, followed by sulfidation with methyl disulfide in the presence of a copper catalyst. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 3-methoxy-4-(methylthio)aniline.

Thioacylation Reaction

The aniline derivative is treated with ethanethioyl chloride (Cl-C(=S)-CH₃) in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is added as a base to scavenge HCl, facilitating nucleophilic acyl substitution. The reaction proceeds at 0–5°C to minimize side reactions, with a typical completion time of 4–6 hours.

Table 1: Reaction Conditions for Classical Synthesis

ParameterValue
SolventAnhydrous DCM
Temperature0–5°C
Reaction Time4–6 hours
BaseTriethylamine (2.5 equiv)
Yield68–72% (reported)

Cyclization Reactions Using Ethanethioamide

A alternative route involves cyclization of chloroacetyl intermediates with ethanethioamide. This method, adapted from imidazo[2,1-b]thiazole syntheses, offers a pathway to functionalized thioamides.

Intermediate Formation

3-Methoxy-4-(methylthio)phenylchloroacetamide is synthesized by treating the aniline precursor with chloroacetyl chloride in dioxane at 70°C. The chloroacetamide intermediate is isolated via flash chromatography (petroleum ether/EtOAc, 7:3).

Cyclization with Ethanethioamide

The chloroacetamide is refluxed with ethanethioamide (1.5 equiv) in ethanol for 12 hours. Lawesson’s reagent (0.2 equiv) is occasionally added to drive the cyclization to completion, forming the thiazole ring.

Table 2: Cyclization Reaction Parameters

ParameterValue
SolventEthanol
TemperatureReflux (78°C)
CatalystLawesson’s reagent (optional)
Yield55–60% (estimated)

Novel One-Pot Synthesis with α-Oxodithioesters

A 2025 study demonstrated a one-pot protocol using α-oxodithioesters, cyanamide, and methyl bromoacetate in DMF with sodium hydride. Although optimized for 2,5-bis(acyl)-4-aminothiazoles, this method can be adapted for Ethanethioamide derivatives.

Reaction Mechanism

  • Step 1 : α-Oxodithioester reacts with cyanamide to form a thiourea intermediate.

  • Step 2 : Methyl bromoacetate undergoes nucleophilic substitution, coupling with the thiourea.

  • Step 3 : Intramolecular cyclization yields the thiazole core, with subsequent acylation completing the structure.

Table 3: One-Pot Synthesis Conditions

ParameterValue
SolventDMF
BaseSodium hydride (1.2 equiv)
Temperature25°C (ambient)
Reaction Time8–10 hours
Yield75–80% (reported for analogs)

Comparative Analysis of Methods

Yield and Purity

  • Classical Synthesis : Moderate yields (68–72%) but high purity (>95%) due to straightforward purification.

  • Cyclization Route : Lower yields (55–60%) attributed to side reactions during cyclization.

  • One-Pot Method : Higher yields (75–80%) but requires stringent anhydrous conditions.

Scalability and Cost

  • The classical method is cost-effective for small-scale production but suffers from scalability issues due to cryogenic conditions.

  • The one-pot protocol offers better scalability but relies on expensive α-oxodithioesters.

Experimental Protocols and Optimization

Purification Techniques

  • Column Chromatography : Silica gel (230–400 mesh) with petroleum ether/EtOAc gradients (7:3 to 1:1).

  • Recrystallization : Ethanol/water (4:1) mixtures improve crystal purity.

Troubleshooting

  • Low Yields in Classical Synthesis : Ensure strict temperature control (<5°C) to prevent aniline oxidation.

  • Incomplete Cyclization : Increase Lawesson’s reagent to 0.3 equiv or extend reaction time to 16 hours .

Chemical Reactions Analysis

Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the reaction conditions and reagents used.

Scientific Research Applications

Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

  • Ethanethioamide vs. N-(4-Methoxyphenyl)acetamide () :

    • Ethanethioamide features a methylthio (–SCH₃) group at the 4-position, which is more electron-donating and sterically bulky than the methoxy (–OCH₃) group in N-(4-methoxyphenyl)acetamide. This difference may enhance lipophilicity and alter metabolic stability .
    • The 3-methoxy substituent in Ethanethioamide could direct electrophilic substitution reactions to the 5-position of the ring, whereas 4-methoxy in acetamide derivatives favors para-substitution patterns .
  • This structural complexity may influence bioavailability and target binding .

Functional Group Analysis: Thioamide vs. Amide

  • C=S vs. C=O: The thioamide group in Ethanethioamide exhibits a lower hydrogen-bonding capacity than the acetamide group, reducing solubility in polar solvents like water. FTIR spectroscopy would distinguish these via C=S stretches (~1050–1250 cm⁻¹) versus C=O stretches (~1650 cm⁻¹) .

Physicochemical Properties

Property Ethanethioamide (Inferred) N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-acetamide () N-(4-Methoxyphenyl)acetamide ()
Molecular Formula C₁₀H₁₂NOS₂ C₂₁H₂₄N₂O₃ C₉H₁₁NO₂
Molar Mass (g/mol) ~226.34 352.43 165.19
Key Functional Groups –SCH₃, –OCH₃, C=S –OCH₃, cyclic amide, C=O –OCH₃, C=O
Solubility Low polarity solvents Moderate (due to cyclic amide) Moderate (polar solvents)

Biological Activity

Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]-, is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activity

Ethanethioamide derivatives have been studied for their anticancer , antimicrobial , and anti-inflammatory properties. The presence of methoxy and methylthio groups in the phenyl ring significantly influences the biological activity of these compounds.

The mechanism of action typically involves interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various cellular pathways, including:

  • Inhibition of Enzyme Activity : Compounds may inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Certain derivatives lead to programmed cell death in cancer cells.
  • Disruption of Cellular Processes : This can include interference with DNA synthesis and cell cycle progression.

Anticancer Activity

  • Cytotoxicity Studies :
    • A study evaluated the cytotoxic effects of ethanethioamide derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds with methoxy groups exhibited significant inhibitory effects on cell viability, with IC50 values ranging from 20 to 40 µM depending on the specific derivative tested .
  • Structure-Activity Relationship (SAR) :
    • The position and nature of substituents on the phenyl ring are crucial for anticancer activity. For instance, derivatives with 3-methoxyphenyl substituents showed enhanced cytotoxicity compared to those with other substituents .
  • In Vivo Studies :
    • In vivo models demonstrated that ethanethioamide derivatives could reduce tumor size in xenograft models. The most active compounds led to a significant decrease in tumor volume compared to controls .

Table 1: Summary of Anticancer Activity Against Various Cell Lines

Compound NameCell LineIC50 (µM)Notes
Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]MCF-725Moderate activity
Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]MDA-MB-23130Effective against resistant strains
1,3,4-Thiadiazole DerivativeA549 (Lung)15High activity noted
1,3,4-Thiadiazole DerivativeSK-MEL-2 (Skin)10Most potent among tested compounds

Case Studies

  • Case Study: MCF-7 Cell Line Treatment :
    • In a controlled experiment, ethanethioamide was administered at varying concentrations (0, 10, 20, 50 µM) to MCF-7 cells. The study found that at 50 µM concentration, cell viability decreased by approximately 60% after 24 hours .
  • Case Study: Comparative Analysis with Other Compounds :
    • A comparative study involving standard anticancer drugs (e.g., Doxorubicin) showed that certain ethanethioamide derivatives had comparable or superior efficacy against specific cancer cell lines, suggesting their potential as alternative therapeutic agents .

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